8-Bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid
CAS No.:
Cat. No.: VC15904093
Molecular Formula: C9H5BrN2O4
Molecular Weight: 285.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrN2O4 |
|---|---|
| Molecular Weight | 285.05 g/mol |
| IUPAC Name | 8-bromo-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H5BrN2O4/c10-4-1-3(9(15)16)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)(H,15,16) |
| Standard InChI Key | RMRGMXNGIZMAFE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)C(=O)O |
Introduction
Structural Characteristics and Chemical Properties
The quinoxaline core consists of a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4. In 8-bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid, substitutions include:
-
Bromine at position 8, enhancing electrophilicity and potential halogen bonding.
-
Hydroxyl groups at positions 2 and 3, enabling hydrogen bonding and redox activity.
-
Carboxylic acid at position 6, facilitating solubility and ionic interactions.
The molecular formula is CHBrNO, with a molecular weight of 285.05 g/mol. The presence of polar functional groups suggests moderate solubility in aqueous solutions, while the aromatic system contributes to stability under physiological conditions .
Biological Activities and Mechanisms of Action
Kinase Inhibition
Quinoxaline derivatives exhibit affinity for kinase enzymes, particularly Aurora A kinase, a regulator of cell cycle progression. In a study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e), the compound demonstrated:
-
IC values of 168.78 µM against MCF-7 breast cancer cells.
-
Cell cycle arrest at the G1 phase, disrupting DNA replication.
The bromine atom in 6e contributed to hydrophobic interactions with kinase active sites, while the carboxylic acid group formed hydrogen bonds with catalytic residues. These findings suggest that 8-bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid may similarly target kinases, though experimental validation is required.
Antimicrobial Activity
Quinoxaline-carboxylic acid hybrids inhibit bacterial topoisomerases. For example, fluoroquinolone derivatives achieve MIC values of 2–8 µg/mL against E. coli and S. aureus. The bromine substituent in 8-bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid may augment membrane penetration, though synergy between its functional groups remains untested.
Comparative Analysis with Structural Analogs
The target compound’s dihydroxy groups differentiate it from fluorinated analogs, potentially altering binding kinetics and metabolic stability.
Computational and Molecular Modeling Insights
Molecular docking of quinazoline derivative 6e revealed:
-
Halogen bonding between bromine and kinase hinge residues (e.g., Ala213).
-
Carboxylic acid coordination with Lys162 and Glu260.
Similar simulations for 8-bromo-2,3-dihydroxyquinoxaline-6-carboxylic acid predict:
-
Enhanced hydrogen bonding via hydroxyl groups.
-
Reduced steric hindrance compared to bulkier analogs.
Challenges and Future Directions
-
Synthetic Optimization: Improving regioselectivity in bromination and carboxylation.
-
Selectivity Profiling: Avoiding off-target kinase interactions.
-
Pharmacokinetic Studies: Addressing potential rapid clearance due to hydrophilicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume